molecular formula C7H9BrN2O2S B6246194 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide CAS No. 2648982-52-7

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide

Cat. No.: B6246194
CAS No.: 2648982-52-7
M. Wt: 265.1
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Description

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with glyoxylic acid, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups at specific positions on the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrochloride
  • 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}propionic acid hydrobromide

Uniqueness

Compared to similar compounds, 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are critical.

Properties

CAS No.

2648982-52-7

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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